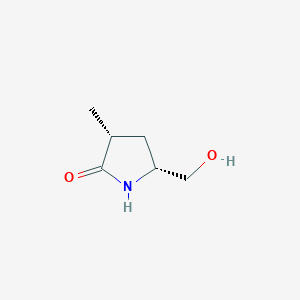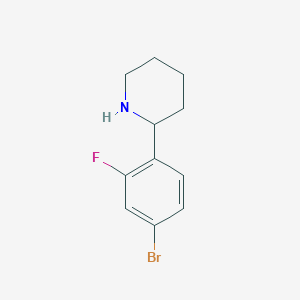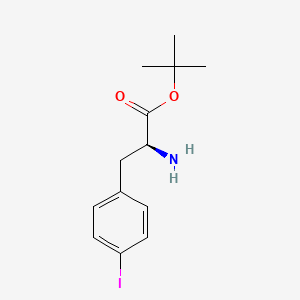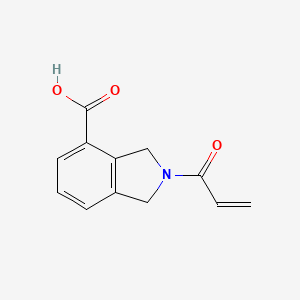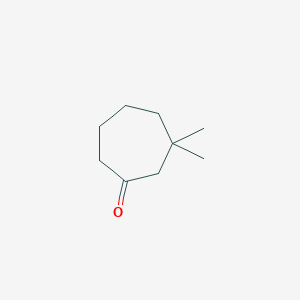
3,3-Dimethylcycloheptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylcycloheptanone is an organic compound belonging to the class of cycloalkanes It is characterized by a seven-membered ring structure with two methyl groups attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcycloheptanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of 3,3-dimethylpentanal, followed by dehydration to form the cycloheptanone ring. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 3,3-Dimethylcycloheptanoic acid.
Reduction: 3,3-Dimethylcycloheptanol.
Substitution: Various substituted cycloheptanones depending on the reagent used.
Applications De Recherche Scientifique
3,3-Dimethylcycloheptanone finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylcycloheptanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cycloheptanone: A seven-membered ring ketone without the methyl substitutions.
3-Methylcycloheptanone: A similar compound with only one methyl group attached to the third carbon.
Cyclohexanone: A six-membered ring ketone, structurally similar but with a smaller ring size.
Uniqueness: 3,3-Dimethylcycloheptanone is unique due to the presence of two methyl groups on the third carbon, which influences its chemical reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3,3-dimethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-9(2)6-4-3-5-8(10)7-9/h3-7H2,1-2H3 |
Clé InChI |
RQSOYFCJVXBPSR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
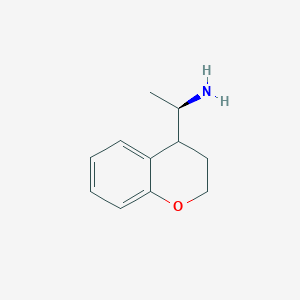

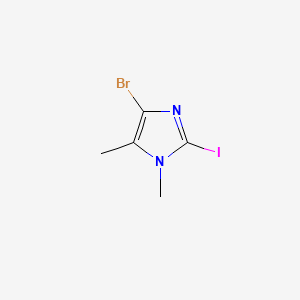
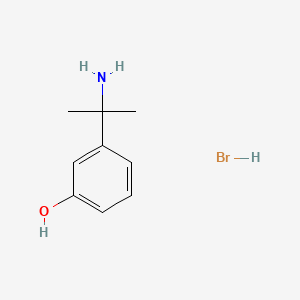
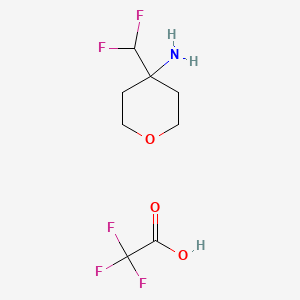
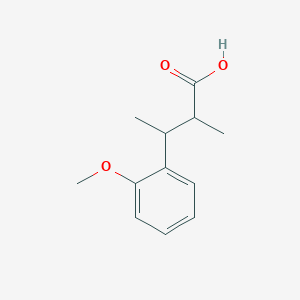
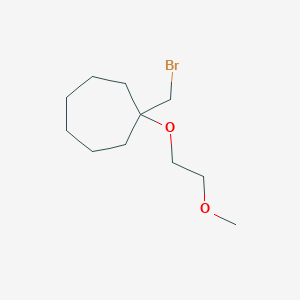
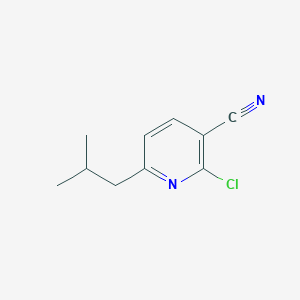
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
